![molecular formula C10H9BrF3NO B1468271 4-Bromo-2-methyl-N-(2,2,2-trifluoro-ethyl)-benzamide CAS No. 864725-41-7](/img/structure/B1468271.png)
4-Bromo-2-methyl-N-(2,2,2-trifluoro-ethyl)-benzamide
Overview
Description
4-Bromo-2-methyl-N-(2,2,2-trifluoro-ethyl)-benzamide, also known as 4-Bromo-2-methyl-N-(2,2,2-trifluoro-ethyl)-benzamide, is a benzamide derivative that is used in various scientific applications. It has a molecular weight of 270.17 g/mol and has a melting point of 109-111°C. This compound is used in various organic synthesis reactions, and is also used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is a useful reagent for a variety of organic transformations and can be used for the synthesis of a wide range of compounds.
Mechanism of Action
The mechanism of action of 4-Bromo-2-methyl-N-(2,2,2-trifluoro-ethyl)-benzamidethyl-N-(2,2,2-trifluoro-ethyl)-benzamide is not fully understood. However, it is believed to act as an electrophile in a variety of organic reactions. It is believed to react with nucleophiles such as amines and alcohols, and to react with other electrophiles such as alkenes and alkynes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Bromo-2-methyl-N-(2,2,2-trifluoro-ethyl)-benzamidethyl-N-(2,2,2-trifluoro-ethyl)-benzamide are not well understood. However, it is believed that this compound may have some effect on the human body, as it is known to be a potent inhibitor of the enzyme acetylcholinesterase. In addition, it is believed to have an effect on the enzyme monoamine oxidase, which plays a role in the metabolism of neurotransmitters such as serotonin and dopamine.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-Bromo-2-methyl-N-(2,2,2-trifluoro-ethyl)-benzamidethyl-N-(2,2,2-trifluoro-ethyl)-benzamide in laboratory experiments is that it is a relatively inexpensive reagent, and it can be used in a wide variety of organic transformations. Additionally, it is relatively easy to obtain and can be stored for long periods of time. However, there are some limitations to using this compound in laboratory experiments. It is known to be a potent inhibitor of the enzyme acetylcholinesterase and may have some effect on the enzyme monoamine oxidase, and it may also have some effect on the human body.
Future Directions
There are a number of potential future directions for research on 4-Bromo-2-methyl-N-(2,2,2-trifluoro-ethyl)-benzamidethyl-N-(2,2,2-trifluoro-ethyl)-benzamide. These include further research into its mechanism of action, as well as its potential biochemical and physiological effects. Additionally, further research could be done to explore the potential uses of this compound in the synthesis of pharmaceuticals and agrochemicals. Additionally, research could be done to explore the potential applications of this compound in the synthesis of polymers, dyes, and other compounds. Finally, research could be done to explore the potential uses of this compound in the synthesis of organometallic compounds and in the synthesis of organic catalysts.
Scientific Research Applications
4-Bromo-2-methyl-N-(2,2,2-trifluoro-ethyl)-benzamidethyl-N-(2,2,2-trifluoro-ethyl)-benzamide has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. It has also been used in the synthesis of polymers, dyes, and other compounds. In addition, it has been used in the synthesis of organometallic compounds and in the synthesis of organic catalysts.
properties
IUPAC Name |
4-bromo-2-methyl-N-(2,2,2-trifluoroethyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF3NO/c1-6-4-7(11)2-3-8(6)9(16)15-5-10(12,13)14/h2-4H,5H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDNDRHHNXGAIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(=O)NCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methyl-N-(2,2,2-trifluoro-ethyl)-benzamide |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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